molecular formula C10H13NO3 B565102 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide CAS No. 1159977-00-0

5-Acetoxymethyl-2,3-dimethylpyridine N-oxide

Cat. No. B565102
M. Wt: 195.218
InChI Key: CSNXGEFOFOGJOZ-UHFFFAOYSA-N
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Description

5-Acetoxymethyl-2,3-dimethylpyridine N-oxide is a chemical compound with the molecular formula C10H13NO3 . It is available for purchase online for various research purposes .


Molecular Structure Analysis

The molecular structure of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 195.21 g/mol .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, are highly valued for their versatility as synthetic intermediates. They play a critical role in the formation of metal complexes, design of catalysts, and facilitation of asymmetric catalysis and synthesis. Their utility spans across diverse areas in organic chemistry, offering innovative pathways and methodologies for complex chemical synthesis. These compounds are integral in developing advanced chemistry due to their unique functionalities and reactivity profiles (Dongli Li et al., 2019).

Drug Development Applications

The biological importance of heterocyclic N-oxide derivatives is underscored by their potential medicinal applications. Certain N-oxide compounds exhibit significant pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. This highlights their potential as scaffolds or active ingredients in the development of new therapeutic agents. The exploration of these compounds in drug development is crucial for identifying novel treatment options for various diseases (Dongli Li et al., 2019).

properties

IUPAC Name

(5,6-dimethyl-1-oxidopyridin-1-ium-3-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-4-10(6-14-9(3)12)5-11(13)8(7)2/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNXGEFOFOGJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1C)[O-])COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675512
Record name (5,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetoxymethyl-2,3-dimethylpyridine N-oxide

CAS RN

1159977-00-0
Record name 3-Pyridinemethanol, 5,6-dimethyl-, 3-acetate, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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